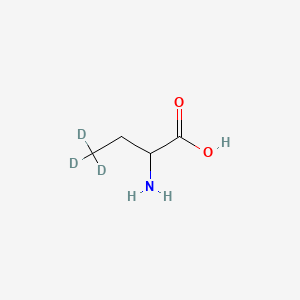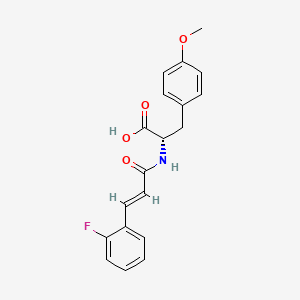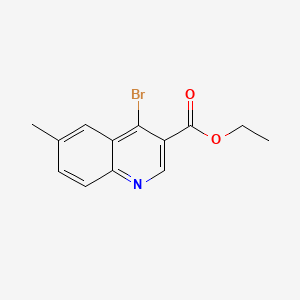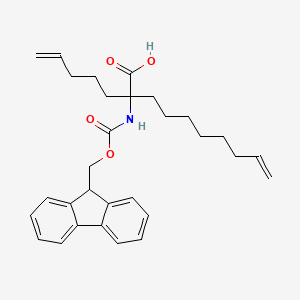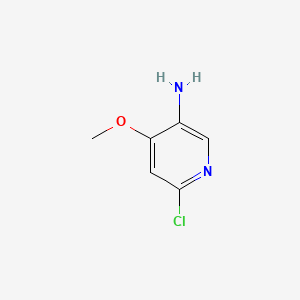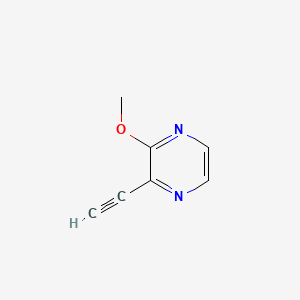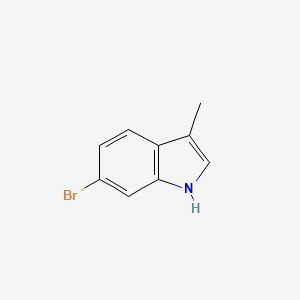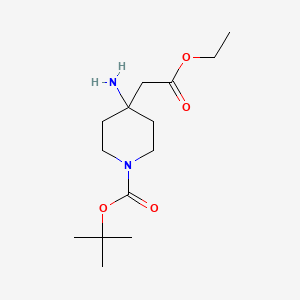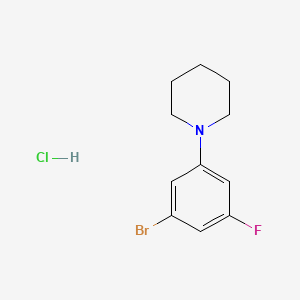
1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H14BrClFN . It is often used in scientific research .
Molecular Structure Analysis
The molecular weight of 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride is 294.59 . The molecule consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a phenyl ring that carries bromine and fluorine substituents .Applications De Recherche Scientifique
Synthesis and Chemical Analysis
Compounds structurally similar to 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride have been synthesized and analyzed for their physicochemical properties. For instance, paroxetine hydrochloride, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor, has been documented for its synthesis, stability, and methods of preparation and analysis. This research provides a foundation for understanding the chemical behavior and analytical approaches applicable to related compounds like 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride (Germann et al., 2013).
Medicinal Chemistry
Research in medicinal chemistry has led to the synthesis of various compounds containing phenylpiperidine structures for potential therapeutic applications. For example, compounds related to fluspirilen and penfluridol, neuroleptic agents, have been synthesized, showcasing the importance of phenylpiperidine derivatives in drug development (Botteghi et al., 2001). Similarly, analogs of antipsychotic sertindole, with modifications in the piperidine moiety, have been explored for their selectivity as alpha 1-adrenoceptor antagonists, indicating the versatility of piperidine derivatives in targeting various receptors (Balle et al., 2003).
Crystallography and Structural Analysis
Crystal structure analysis of compounds containing fluorophenyl and piperidine groups has provided insights into their molecular configurations, which is crucial for understanding their chemical and biological interactions. For instance, the crystal structures of various ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates have been determined, illustrating the diverse molecular shapes and potential binding mechanisms of these compounds (Shalaby et al., 2014).
Radiolabeled Compounds for Imaging
Radiolabeled piperidine derivatives have been synthesized for potential use in positron emission tomography (PET) imaging, highlighting the application of fluorophenylpiperidine compounds in diagnostic imaging. For example, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of incorporating fluorine-18 into piperidine derivatives for imaging purposes (Katoch-Rouse & Horti, 2003).
Propriétés
IUPAC Name |
1-(3-bromo-5-fluorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN.ClH/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14;/h6-8H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKGOCKBYCONPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)Br)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682131 |
Source


|
| Record name | 1-(3-Bromo-5-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride | |
CAS RN |
1242336-61-3 |
Source


|
| Record name | Piperidine, 1-(3-bromo-5-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

